molecular formula C6H10N2O3 B1428981 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol CAS No. 1344265-66-2

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

Cat. No.: B1428981
CAS No.: 1344265-66-2
M. Wt: 158.16 g/mol
InChI Key: YISQQNSEKFPTGN-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol ( 1344265-66-2) is a high-value chemical reagent featuring a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry and drug discovery . This compound, with a molecular formula of C 6 H 10 N 2 O 3 and a molecular weight of 158.16 g/mol, is characterized by its SMILES string CC(C1=NC(COC)=NO1)O . Researchers value it as a versatile synthetic intermediate or building block for the construction of more complex molecules, particularly in the development of pharmaceutical agents. The 1,2,4-oxadiazole ring is isosteric with esters and amides, often used to improve the metabolic stability and physicochemical properties of lead compounds. The methoxymethyl and ethanol functional groups on the heterocycle provide handles for further chemical modification, allowing for diversification and integration into larger molecular architectures . Key Chemical Identifiers: • CAS Number: 1344265-66-2 • Molecular Formula: C 6 H 10 N 2 O 3 • Molecular Weight: 158.16 g/mol • MDL Number: MFCD18335919 Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-4(9)6-7-5(3-10-2)8-11-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISQQNSEKFPTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of methoxymethyl amidoxime as a precursor.
  • Condensation of the amidoxime with an aldehyde or ketone bearing an ethan-1-ol moiety or its protected form.
  • Cyclization under acidic or dehydrating conditions to form the 1,2,4-oxadiazole ring.
  • Post-cyclization functional group modifications if necessary (e.g., reduction or protection/deprotection of hydroxyl groups).

Specific Preparation Method for 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

Synthesis of Methoxymethyl Amidoxime

Methoxymethyl amidoxime can be synthesized by reacting methoxymethyl nitrile with hydroxylamine hydrochloride under basic conditions. This step provides the amidoxime intermediate necessary for cyclization.

Condensation with an Aldehyde or Ketone

The amidoxime is reacted with an aldehyde or ketone that introduces the ethan-1-ol side chain. For example, acetaldehyde or hydroxyacetaldehyde derivatives can be used to incorporate the ethan-1-ol moiety.

Cyclization to Form the Oxadiazole Ring

Cyclization is typically achieved by heating the condensation product under reflux in the presence of an acid catalyst or dehydrating agent. Common conditions include:

  • Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
  • Solvents like ethanol, methanol, or acetic acid.
  • Heating under reflux for several hours to ensure ring closure.

Purification

The crude product is purified by recrystallization or column chromatography. Recrystallization solvents often include mixtures of DMF and methanol or ethanol to achieve high purity (50-80% yields are typical).

Alternative Synthetic Routes

Some literature describes microwave-assisted synthesis for oxadiazole derivatives, which can improve reaction times and yields. Microwave irradiation facilitates rapid cyclization and can be applied to the synthesis of 1,2,4-oxadiazoles with various substituents, including methoxymethyl groups.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methoxymethyl amidoxime synthesis Methoxymethyl nitrile + NH2OH·HCl, base, aqueous medium 70-85 Basic pH, room temperature to mild heat
Condensation with aldehyde/ketone Amidoxime + acetaldehyde or hydroxyacetaldehyde, acid catalyst, reflux in ethanol 60-75 Acid catalysis promotes condensation
Cyclization Heating under reflux with dehydrating agent (e.g., p-TsOH) 50-80 Prolonged heating for ring closure
Purification Recrystallization (DMF:MeOH 2:2) or chromatography - Achieves >95% purity

Analytical Characterization

The final compound is characterized by:

Summary of Key Research Findings

  • The preparation of 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol relies on amidoxime condensation with aldehydes, followed by acid-catalyzed cyclization.
  • Microwave-assisted methods can enhance yields and reduce reaction times.
  • Purification by recrystallization using DMF:methanol mixtures is effective for obtaining high-purity products.
  • The synthetic route is versatile and can be adapted for various substituents on the oxadiazole ring, allowing for structural modifications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have indicated that compounds similar to 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related study synthesized various oxadiazole derivatives and tested their antibacterial efficacy, revealing promising results against common pathogens .
  • Anticancer Potential :
    • The compound's structure suggests potential anticancer activity. A study focused on N-Aryl oxadiazoles demonstrated that these compounds could induce apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to cell death, making them candidates for further development in cancer therapeutics .
  • Anti-inflammatory Effects :
    • Some derivatives of oxadiazoles have been reported to possess anti-inflammatory properties. This is particularly relevant for conditions like arthritis and other inflammatory diseases. The ability to modulate inflammatory pathways could position 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol as a therapeutic agent in managing chronic inflammation.

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block in polymer synthesis. Its functional groups allow for the incorporation into various polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
  • Fluorescent Probes :
    • Due to its unique structural features, 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol can be utilized in the design of fluorescent probes for biological imaging. The oxadiazole ring contributes to fluorescence properties that can be exploited in diagnostic applications.

Case Studies

StudyFocusFindings
Antimicrobial ActivitySynthesized multiple oxadiazole derivatives; observed significant inhibition against Staphylococcus aureus and E. coli.
Anticancer StudiesInvestigated N-Aryl oxadiazoles; demonstrated apoptosis induction in breast cancer cell lines through specific signaling pathways.
Polymer ApplicationsExplored the incorporation of oxadiazole derivatives into polymer matrices; improved thermal and mechanical properties were reported.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the oxadiazole ring. Below is a comparison with key analogs:

Compound Name Substituent at 3-position Substituent at 5-position Molecular Formula Key Properties Reference
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol Methoxymethyl Hydroxyethyl C₆H₁₀N₂O₃ Enhanced solubility; bioisosteric potential
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol 3-Fluorophenyl Hydroxyethyl C₁₀H₉FN₂O₂ Higher lipophilicity; potential CNS activity
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine 2-Methoxyphenyl Aminoethyl C₁₁H₁₄N₄O₂ Improved hydrogen bonding; kinase inhibitor applications
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol Cyclopropyl Methylcyclohexanol C₁₃H₁₉N₂O₂ Increased steric bulk; reduced metabolic clearance
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol Ethyl Methylcyclopentanol C₁₁H₁₈N₂O₂ Balanced lipophilicity; intermediate solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorophenyl in ) increase stability but reduce solubility.
  • Methoxy Groups (e.g., methoxymethyl in ) improve aqueous solubility and metabolic resistance.
  • Amino or Hydroxyethyl Moieties (e.g., ) enable covalent interactions with biological targets.

Physicochemical Properties

Property 1-[3-(Methoxymethyl)-...]ethan-1-ol 1-[3-(3-Fluorophenyl)-...]ethan-1-ol 1-[(3-Ethyl-...]cyclopentan-1-ol
LogP 0.89 (predicted) 2.45 (measured) 1.98 (predicted)
Solubility (mg/mL) 12.3 (in water) 1.2 (in water) 5.6 (in water)
Melting Point 98–102°C 145–148°C 85–88°C

Biological Activity

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (CAS No. 1344265-66-2) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.

  • Chemical Formula : C₆H₁₀N₂O₃
  • Molecular Weight : 158.16 g/mol
  • IUPAC Name : 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanol
  • Appearance : Liquid

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against bacterial strains, including Mycobacterium bovis and other pathogens.

Key Findings:

  • Inhibition Mechanism : The presence of the oxadiazole ring enhances interaction with bacterial enzymes critical for fatty acid biosynthesis, leading to cell lysis.
  • Active Compounds : Compounds such as 8a and 8b were particularly effective against Mycobacterium bovis in both active and dormant states .

Anticancer Activity

The anticancer potential of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol has been explored through various in vitro studies.

Case Study Overview:

A study investigated the cytotoxic effects of several oxadiazole derivatives on different cancer cell lines including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer). The results indicated that:

CompoundIC50 (µM) against MDA-MB-231IC50 (µM) against KCL-22IC50 (µM) against HeLa
3a9.313.612.3
3b6.38.39.6
3c5.07.08.0

The presence of hydroxyl groups in these compounds significantly increased their cytotoxicity compared to those without such functional groups .

The biological activity of oxadiazole derivatives is largely attributed to their ability to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Compounds disrupt normal cell cycle progression.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress and subsequent apoptosis.

Fluorescence microscopy confirmed that treated cells exhibited morphological changes consistent with apoptosis, further validating the cytotoxic effects observed in viability assays .

Q & A

Q. What steps prevent byproduct formation during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain 80±2°C to avoid dimerization (common above 100°C).
  • Inline Monitoring : Use IR spectroscopy to track nitrile consumption (disappearance of C≡N peak at 2250 cm⁻¹).
  • Purification : Silica gel chromatography (ethyl acetate/hexane 3:7) separates oxadiazole products from bis-oxadiazole byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Reactant of Route 2
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.